

# In-Depth Technical Guide: Physicochemical Properties of 1-Chloro-3-fluoroisopropanol

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## Compound of Interest

Compound Name: *1-Chloro-3-fluoroisopropanol*

Cat. No.: *B128799*

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## Introduction

**1-Chloro-3-fluoroisopropanol**, also known as 1-chloro-3-fluoro-2-propanol, is a halogenated organic compound with the chemical formula  $C_3H_6ClFO$ .<sup>[1][2][3]</sup> Its structure, containing both chlorine and fluorine atoms, imparts unique chemical characteristics that are of interest in various scientific and industrial applications, including its use as an intermediate in the synthesis of rodenticides.<sup>[1]</sup> This guide provides a comprehensive overview of its physicochemical properties, supported by available data and methodologies for its analysis.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Chloro-3-fluoroisopropanol**.

Property	Value	Source
IUPAC Name	1-chloro-3-fluoropropan-2-ol	<a href="#">[4]</a>
CAS Number	453-11-2	<a href="#">[3]</a>
Molecular Formula	C <sub>3</sub> H <sub>6</sub> ClFO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	112.53 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Density	1.3 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	158.1 °C at 760 mmHg	<a href="#">[1]</a>
Melting Point	No data available	<a href="#">[5]</a>
Flash Point	49.4 °C	<a href="#">[1]</a>
Refractive Index	1.438	<a href="#">[1]</a>
Vapor Pressure	0.951 mmHg at 25 °C	<a href="#">[1]</a>
Solubility	No data available. Expected to have some solubility in water and be soluble in organic solvents.	
LogP (Octanol-Water Partition Coefficient)	0.5556	<a href="#">[1]</a>

## Spectral Data

Spectral analysis is crucial for the identification and characterization of **1-Chloro-3-fluoroisopropanol**.

- **<sup>19</sup>F NMR Spectroscopy:** Data for the <sup>19</sup>F NMR spectrum is available and can be a key technique for identifying the fluorine environment within the molecule.[\[4\]](#)
- **Infrared (IR) Spectroscopy:** The vapor phase IR spectrum of **1-Chloro-3-fluoroisopropanol** is available, which can be used to identify its functional groups.[\[4\]](#)

- Mass Spectrometry (MS): While a specific experimental mass spectrum is not provided in the search results, predicted mass-to-charge ratios for various adducts are available, which can aid in its identification via mass spectrometry.[\[6\]](#)

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1-Chloro-3-fluoroisopropanol** are not readily available in the literature. However, based on established chemical principles and methods for analogous compounds, the following protocols can be proposed.

### Synthesis of **1-Chloro-3-fluoroisopropanol (Proposed)**

A plausible synthetic route to **1-Chloro-3-fluoroisopropanol** could involve the reaction of epichlorohydrin with a fluoride source.

Reaction:



Experimental Procedure (Hypothetical):

- Reaction Setup: In a fume hood, a cooled reaction vessel equipped with a magnetic stirrer and a dropping funnel is charged with a suitable solvent and a fluoride source (e.g., potassium fluoride in the presence of a phase-transfer catalyst).
- Addition of Reactant: Epichlorohydrin is added dropwise to the stirred solution while maintaining a low temperature to control the exothermic reaction.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure **1-Chloro-3-fluoroisopropanol**.

# Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the separation, identification, and quantification of volatile compounds like **1-Chloro-3-fluoroisopropanol**. The following protocol is adapted from methods used for similar chloropropanols.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

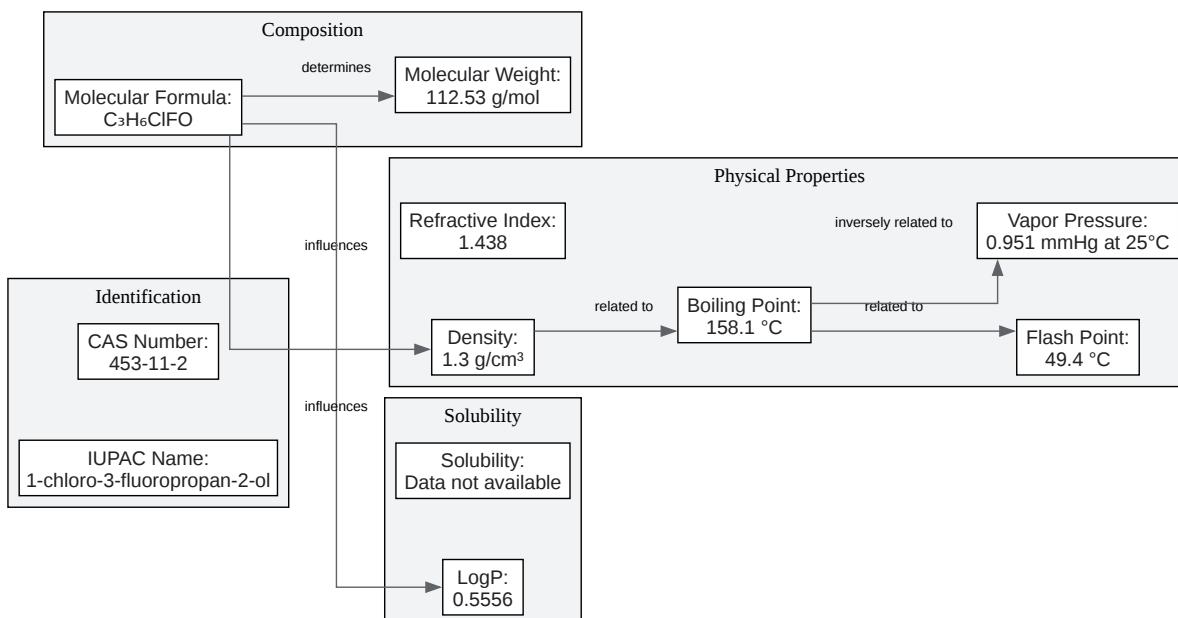
## Procedure:

- Sample Preparation: The sample containing **1-Chloro-3-fluoroisopropanol** is diluted with a suitable solvent (e.g., ethyl acetate). An internal standard (e.g., a deuterated analog) can be added for accurate quantification.[\[7\]](#)
- Injection: A small volume (e.g., 1  $\mu$ L) of the prepared sample is injected into the GC inlet, typically in splitless mode for trace analysis.
- Chromatographic Separation:
  - Inlet Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate.
  - Oven Temperature Program:
    - Initial temperature: 40 °C, hold for 2 minutes.
    - Ramp: Increase to 200 °C at a rate of 10 °C/min.
    - Final hold: Hold at 200 °C for 5 minutes.
- Mass Spectrometric Detection:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 30-200.
- Identification: The compound is identified by its retention time and the fragmentation pattern in its mass spectrum.

## Visualizations

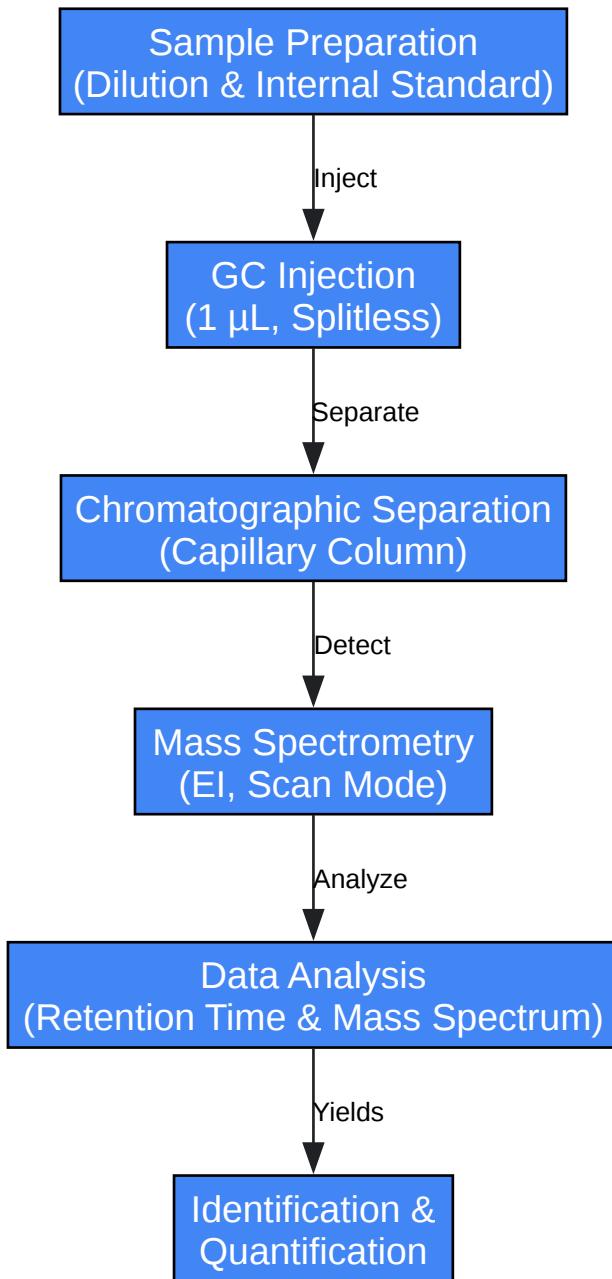
### Physicochemical Properties Relationship



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Caption: Relationship between key physicochemical properties of **1-Chloro-3-fluoroisopropanol**.

## Proposed GC-MS Analysis Workflow

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Caption: Proposed workflow for the analysis of **1-Chloro-3-fluoroisopropanol** by GC-MS.

## Safety and Handling

**1-Chloro-3-fluoroisopropanol** is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.<sup>[4]</sup> Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

## Conclusion

This technical guide provides a detailed overview of the known physicochemical properties of **1-Chloro-3-fluoroisopropanol**. While some experimental data, such as melting point and solubility, are not currently available, the existing information on its physical constants, spectral data, and analogous analytical methodologies offers a solid foundation for researchers and professionals working with this compound. The proposed experimental protocols provide a starting point for its synthesis and analysis. As with any chemical, proper safety precautions are paramount during handling and use.

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